An In-depth Technical Guide on the Crystal Structure and Physical Properties of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
An In-depth Technical Guide on the Crystal Structure and Physical Properties of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Disclaimer: A comprehensive search of available scientific databases indicates that the specific crystal structure and experimentally determined physical properties for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate have not been formally reported. This guide, therefore, leverages established principles of medicinal chemistry and extrapolates data from closely related, structurally analogous benzimidazole derivatives to provide a robust and scientifically grounded predictive analysis. All data presented herein is for informational and research guidance purposes.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged pharmacophore in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets with high affinity.[1] This has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[2]
The versatility of the benzimidazole scaffold lies in the ease with which its physicochemical and pharmacological properties can be modulated through substitution at various positions of the bicyclic ring. The subject of this guide, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, incorporates several key structural motifs:
-
A 2-methyl substituent: This small alkyl group can influence the steric and electronic properties of the imidazole ring.
-
A 1-propyl substituent: N-alkylation of the benzimidazole core is a common strategy to enhance lipophilicity and modulate drug-receptor interactions.[3]
-
A 5-methoxycarbonyl group: The presence of an ester at this position introduces a potential hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability.[2]
This guide will provide a detailed theoretical exploration of the synthesis, crystal structure, and physicochemical properties of this specific derivative, offering valuable insights for researchers in drug design and materials science.
Proposed Synthesis and Experimental Protocol
The synthesis of N-alkylated benzimidazole-5-carboxylates can be achieved through a multi-step process. A plausible and efficient synthetic route for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is outlined below. This proposed pathway is based on well-established benzimidazole synthesis methodologies.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (Intermediate C)
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To a solution of Methyl 3,4-diaminobenzoate (1.0 eq) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
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Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the intermediate product, Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate.
Rationale: This is a standard Phillips-Ladenburg synthesis of 2-alkylbenzimidazoles, where the o-phenylenediamine condenses with a carboxylic acid (or its anhydride) under acidic conditions to form the imidazole ring.
Step 2: Synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (Final Product F)
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Dissolve the intermediate from Step 1 (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a weak base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.
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To the stirred suspension, add 1-iodopropane (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Rationale: The N-alkylation of benzimidazoles proceeds via an Sₙ2 reaction. The use of a polar aprotic solvent and a mild base facilitates the deprotonation of the imidazole nitrogen, which then acts as a nucleophile to displace the iodide from 1-iodopropane.
Predicted Crystal Structure and Molecular Interactions
While an experimental crystal structure is unavailable, we can predict the key structural features and intermolecular interactions based on known benzimidazole derivatives.[4][5][6]
Molecular Geometry
The benzimidazole ring system is expected to be largely planar.[5] The C-N and C=N bond lengths within the imidazole ring will be consistent with those of other benzimidazole structures. The propyl group at the N1 position will introduce conformational flexibility, and its orientation will likely be influenced by crystal packing forces.
Supramolecular Assembly and Crystal Packing
The crystal packing of the title compound will be governed by a combination of weak intermolecular interactions, as the primary N-H...N hydrogen bonding motif present in many benzimidazoles is absent due to N-alkylation.[4]
Caption: Predicted intermolecular interactions in the crystal lattice.
The key interactions stabilizing the crystal structure are predicted to be:
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π-π Stacking: The planar aromatic benzimidazole cores are likely to stack in a parallel-displaced or herringbone arrangement.[5]
-
C-H···π Interactions: Hydrogen atoms from the methyl and propyl groups can interact with the electron-rich π-system of adjacent benzimidazole rings.[6]
-
C-H···O Interactions: The hydrogen atoms of the alkyl substituents can form weak hydrogen bonds with the carbonyl oxygen of the methyl ester group on neighboring molecules.
These interactions collectively contribute to a stable, three-dimensional supramolecular architecture in the solid state.[5]
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted properties of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate based on data from analogous compounds.[1][2][7]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| Appearance | White to off-white crystalline solid | Typical for benzimidazole derivatives. |
| Melting Point | 130 - 150 °C | N-alkylation and the presence of the ester group will influence the crystal lattice energy. |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Sparingly soluble in water. | The N-propyl group increases lipophilicity compared to the N-H parent compound. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~4.2 (t, 2H, N-CH₂), ~3.9 (s, 3H, O-CH₃), ~2.6 (s, 3H, C-CH₃), ~1.8 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | Based on characteristic shifts for substituted benzimidazoles. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~167 (C=O), ~152 (C2), ~143, ~138 (Ar-C), ~125, ~120, ~110 (Ar-CH), ~48 (N-CH₂), ~31 (O-CH₃), ~23 (CH₂), ~14 (C-CH₃), ~11 (CH₃) | Inferred from known benzimidazole spectra. |
| IR (KBr, cm⁻¹) | ~2950-3050 (C-H stretch), ~1720 (C=O stretch, ester), ~1620 (C=N stretch), ~1450 (C=C stretch, aromatic) | Characteristic vibrational modes for the functional groups present.[2] |
Potential Therapeutic Applications
Given the broad spectrum of biological activities exhibited by benzimidazole derivatives, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a promising candidate for further investigation in several therapeutic areas:
-
Anticancer Agents: Many substituted benzimidazoles have shown potent antiproliferative effects against various cancer cell lines.[2][8] The specific substitution pattern of the title compound may lead to novel interactions with anticancer targets.
-
Antimicrobial and Antiviral Agents: The benzimidazole scaffold is a key component of several antimicrobial and antiviral drugs.[3] This derivative could be screened for activity against a range of pathogens.
-
Anti-inflammatory Agents: Certain benzimidazole derivatives have demonstrated significant anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.
Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
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